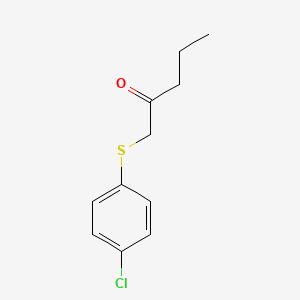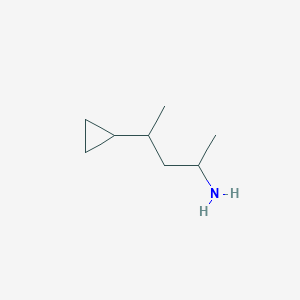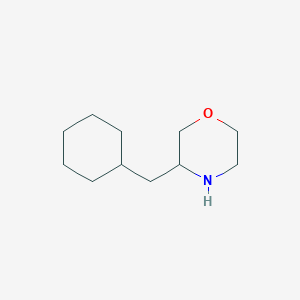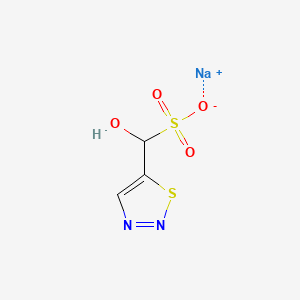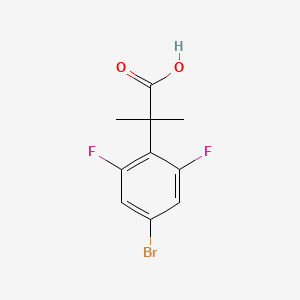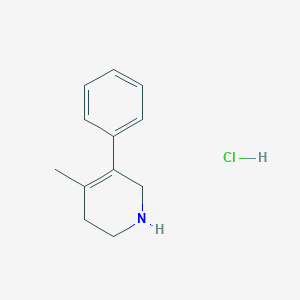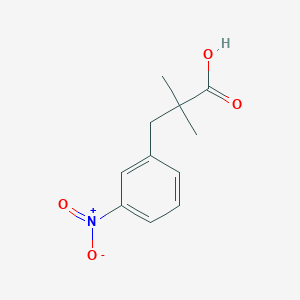
2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 3-nitrophenyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2,2-dimethylpropanoic acid derivatives under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted aromatic compounds: from nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Contains a nitro group but lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness: 2,2-Dimethyl-3-(3-nitrophenyl)propanoic acid is unique due to the combination of the nitro group and the dimethyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-4-3-5-9(6-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZRKIINKPEYMLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


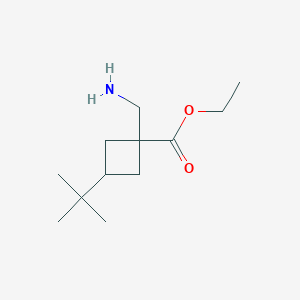
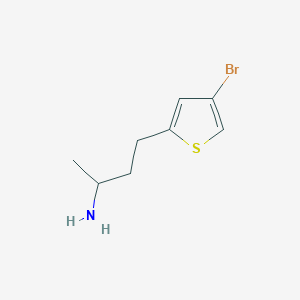
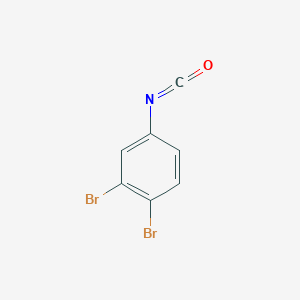

![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
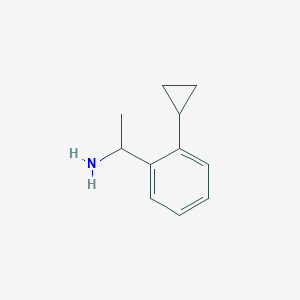
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
